N-[2-(morpholin-4-yl)phenyl]-2-phenylbutanamide
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Overview
Description
N-[2-(morpholin-4-yl)phenyl]-2-phenylbutanamide is an organic compound that features a morpholine ring attached to a phenyl group, which is further connected to a butanamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(morpholin-4-yl)phenyl]-2-phenylbutanamide typically involves the reaction of 2-phenylbutanoyl chloride with 2-(morpholin-4-yl)aniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(morpholin-4-yl)phenyl]-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylbutanamides.
Scientific Research Applications
N-[2-(morpholin-4-yl)phenyl]-2-phenylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(morpholin-4-yl)phenyl]-2-phenylbutanamide involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
- 2-(5-Chloro-2-[(2-methoxy-4-morpholin-4-ylphenyl)amino]pyrimidin-4-yl)
Uniqueness
N-[2-(morpholin-4-yl)phenyl]-2-phenylbutanamide is unique due to its specific structural features, such as the combination of a morpholine ring with a phenylbutanamide backbone
Properties
Molecular Formula |
C20H24N2O2 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylphenyl)-2-phenylbutanamide |
InChI |
InChI=1S/C20H24N2O2/c1-2-17(16-8-4-3-5-9-16)20(23)21-18-10-6-7-11-19(18)22-12-14-24-15-13-22/h3-11,17H,2,12-15H2,1H3,(H,21,23) |
InChI Key |
PXKJYBFMSLIJJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2N3CCOCC3 |
Origin of Product |
United States |
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